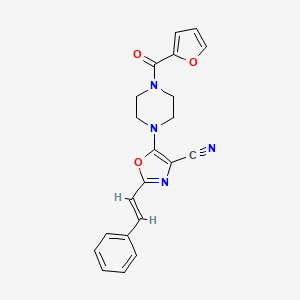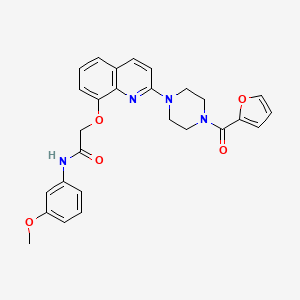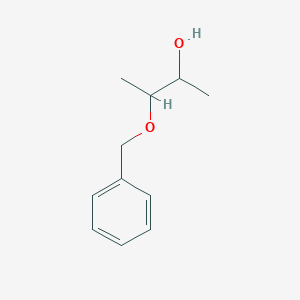
3-(Benzyloxy)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)butan-2-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
3-(Benzyloxy)butan-2-ol derivatives have been synthesized from diethyl tartrate, showcasing their utility in asymmetric hydrogen transfer reductions of various ketones. These compounds, when used with Ru(II) or Ir(I) complexes, have achieved enantiomeric excesses (ee) up to 80% (Aboulaala et al., 2005).
Synthesis of Pharmaceutical Compounds
A derivative of this compound, 1-benzyloxy-3-butyn-2-ol, has been utilized in the synthesis of aromatic bisabolane sesquiterpenes. This compound, derived from (2S,3S)-4-benzyloxy-2,3-epoxybutyl chloride, has been a key intermediate in the enantiodivergent synthesis of these sesquiterpenes (Takano et al., 1989).
Membrane Development
In the field of membrane technology, benzyl-3-butylimidazolium tetrafluoroborate, a compound related to this compound, has been used in polydimethylsiloxane (PDMS) membranes. These membranes have shown increased selectivity and flux for butan-1-ol in separation processes (Kohoutová et al., 2010).
Organic Synthesis
This compound derivatives have been used in various organic synthesis processes. For example, the opening of trans-2-3-epoxy-butan-1-ol derivatives with organometallic reagents has been studied to improve yields and regioselectivity, essential for natural product synthesis (Skrydstrup et al., 1990).
Liquid-Liquid Equilibria Studies
Studies involving this compound derivatives have included the examination of liquid-liquid equilibria in systems containing ionic liquids. This research is crucial for understanding solvent interactions in various chemical processes (Domańska & Marciniak, 2007).
Synthesis of HIV Protease Inhibitors
5(S)-Benzyloxymethyl-2(5H)-furanone, a compound related to this compound, has been used in the synthesis of nonpeptidal ligands for HIV protease inhibitors. This process involved a novel stereoselective photochemical addition as a key step (Ghosh et al., 2004).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The benzyloxy group may also play a role in the compound’s interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Benzyloxy)butan-2-ol are currently unknown. It’s possible that the compound could affect pathways related to the metabolism of butanol and its derivatives .
Pharmacokinetics
Based on its structural similarity to butanol, it’s likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could impact the compound’s bioavailability and efficacy .
Result of Action
It’s possible that the compound could have effects similar to those of other butanol derivatives, which can include changes in cell membrane fluidity and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the individual’s metabolic rate and the presence of other drugs .
Análisis Bioquímico
Cellular Effects
The effects of 3-(Benzyloxy)butan-2-ol on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, it affects metabolic fluxes by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain oxidoreductases, thereby altering the redox state of the cell. These interactions can lead to changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo oxidation or other chemical transformations, which can influence its activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which facilitate its conversion to other metabolites. These interactions can affect metabolic fluxes and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of the compound can influence its activity and effects on cellular processes .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization is important for understanding the compound’s role in cellular metabolism and signaling .
Propiedades
IUPAC Name |
3-phenylmethoxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAOBYESZEWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
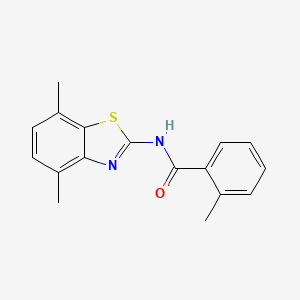
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)
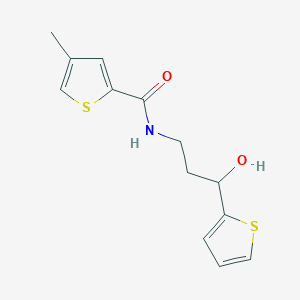
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
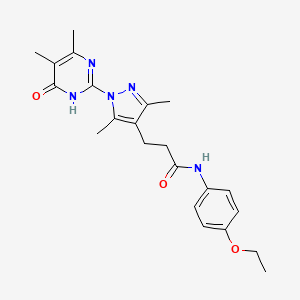
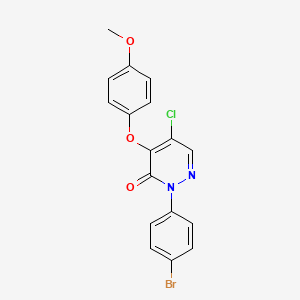
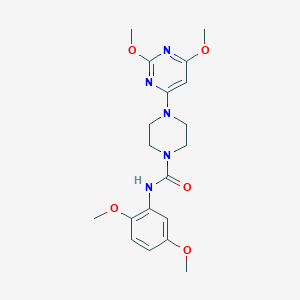
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

